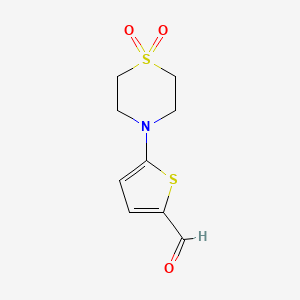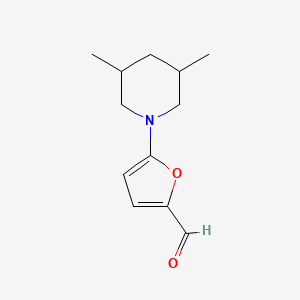![molecular formula C9H12ClNS B13159279 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound with the molecular formula C9H12ClNS. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a cyclobutyl group and a chloromethyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethyl cyclobutane compound. One common method includes the use of thiazole-2-thiol and 1-(chloromethyl)cyclobutane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiazole ring and functional groups. The exact pathways involved can vary, but the compound’s ability to form stable interactions with biological macromolecules is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 2-([1-(Chloromethyl)cyclobutyl]methyl)imidazole
- 2-([1-(Chloromethyl)cyclobutyl]methyl)oxazole
Uniqueness
2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a cyclobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H12ClNS |
|---|---|
Molekulargewicht |
201.72 g/mol |
IUPAC-Name |
2-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNS/c10-7-9(2-1-3-9)6-8-11-4-5-12-8/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
SUQWMRPUQFERKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=NC=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



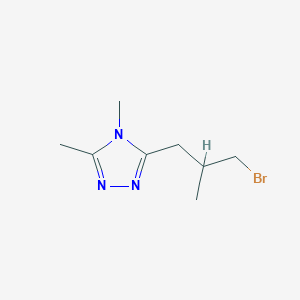

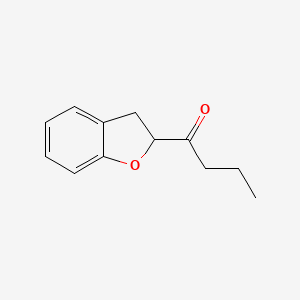
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)

![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)

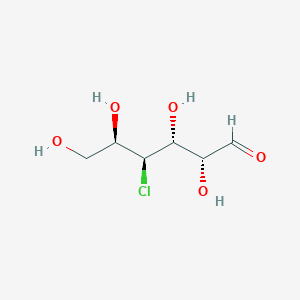
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
